Product packaging for 2,5-Diethynylfuran-3,4-diol(Cat. No.:CAS No. 75609-59-5)

2,5-Diethynylfuran-3,4-diol

Cat. No.: B13780627
CAS No.: 75609-59-5
M. Wt: 148.11 g/mol
InChI Key: QLLLJMHSCRQUAR-UHFFFAOYSA-N
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Description

2,5-Diethynylfuran-3,4-diol is a chemical compound with the molecular formula C8H4O3 and a molecular weight of 148.12 g/mol . Its unique structure, featuring a furan ring core with diol and ethynyl functional groups, makes it a potential building block for chemical synthesis and materials science research. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a specialized precursor for developing novel polymers, organic frameworks, or other advanced materials. The physical and chemical properties of this reagent, such as its high density (approximately 1.458 g/cm³) and boiling point (approximately 295°C), make it suitable for controlled laboratory experimentation . Proper handling procedures should be followed, as its high flash point (approximately 132°C) indicates specific storage and handling requirements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4O3 B13780627 2,5-Diethynylfuran-3,4-diol CAS No. 75609-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75609-59-5

Molecular Formula

C8H4O3

Molecular Weight

148.11 g/mol

IUPAC Name

2,5-diethynylfuran-3,4-diol

InChI

InChI=1S/C8H4O3/c1-3-5-7(9)8(10)6(4-2)11-5/h1-2,9-10H

InChI Key

QLLLJMHSCRQUAR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(O1)C#C)O)O

Origin of Product

United States

Synthetic Methodologies for 2,5 Diethynylfuran 3,4 Diol

Retrosynthetic Analysis and Strategic Disconnections to the Furan (B31954) Core

A retrosynthetic analysis of 2,5-diethynylfuran-3,4-diol reveals several logical disconnections to simplify the target structure into more readily available starting materials. The primary strategic disconnections focus on the formation of the furan ring and the introduction of the ethynyl (B1212043) and diol functionalities.

A key approach involves disconnecting the C-C bonds of the ethynyl groups, suggesting a precursor such as a 2,5-dihalofuran-3,4-diol. This intermediate could then undergo a double Sonogashira cross-coupling reaction to introduce the two ethynyl moieties. Further disconnection of the diol group could lead back to a furan-3,4-dione, which could be reduced, or to a furan that can undergo stereoselective dihydroxylation.

Alternatively, a more convergent strategy would involve constructing the furan ring from acyclic precursors already bearing the necessary carbon framework or functional group precursors. For instance, a 1,4-dicarbonyl compound is a classic precursor to furans via the Paal-Knorr synthesis. organic-chemistry.org Therefore, a retrosynthetic disconnection of the furan ring could lead to a substituted hexane-2,5-dione derivative where the C3 and C4 positions are appropriately functionalized for conversion to the diol.

Precursor Design and Building Block Selection for Diethynylfuran and Diol Introduction

The selection of appropriate precursors and building blocks is critical for the successful synthesis of this compound. Based on the retrosynthetic analysis, several key precursor classes can be identified.

For the introduction of the diethynyl groups, a 2,5-dihalogenated furan, such as 2,5-dibromo- or 2,5-diiodofuran-3,4-diol, would be an ideal precursor for Sonogashira coupling reactions. The synthesis of such a precursor would first involve the formation of the furan-3,4-diol core, followed by halogenation.

Regarding the diol functionality, a powerful strategy is the dihydroxylation of a furan derivative. This requires a precursor with a double bond at the 3,4-position, which is inherent to the furan ring itself. Alternatively, starting with a commercially available or readily synthesized furan-3,4-dicarboxylic acid or its ester, reduction of the carboxylic acid groups could yield the desired diol. For instance, 2,5-dimethylfuran-3,4-dicarboxylic acid can be prepared from diethyl 2,3-diacetylsuccinate. google.com

The furan core itself can be constructed from various acyclic building blocks. A classic method is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org For the target molecule, a hexane-3,4-diol-2,5-dione could serve as a direct precursor, which upon cyclization would yield the desired furan core with the diol already in place. google.com

Direct Synthesis Approaches for Furan Ring Formation with Integrated Functionalities

Directly forming the furan ring with the required functionalities already incorporated or in a protected form represents an efficient synthetic strategy.

Cyclization Reactions for Substituted Furan Synthesis

A variety of cyclization reactions can be employed to synthesize substituted furans. sioc-journal.cnhse.ru The Paal-Knorr synthesis, involving the dehydration of a 1,4-dicarbonyl compound, is a fundamental method for furan ring formation. organic-chemistry.org For the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor would be required.

Other modern methods for furan synthesis include metal-catalyzed cyclizations of propargylic alcohols or the reaction of γ-ketoacids with chloroformates to form allenoate intermediates that cyclize to furans. organic-chemistry.orgresearchgate.net For instance, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide a rapid and efficient route to furans. organic-chemistry.org Additionally, tandem reactions, such as an olefin cross-metathesis followed by an acid-catalyzed isomerization cascade, can provide direct entry to 2,5-disubstituted furans. pnas.org

Cyclization MethodDescriptionPrecursor Type
Paal-Knorr Synthesis Acid-catalyzed dehydration and cyclization. organic-chemistry.org1,4-Dicarbonyl compounds
Gold-Catalyzed Cyclization Dehydrative cyclization under mild conditions. organic-chemistry.orgHeteroatom-substituted propargylic alcohols
Tandem Olefin CM/Isomerization Cross-metathesis followed by acid-catalyzed cyclization. pnas.orgAllylic alcohols and enones
Radical Cyclization Manganese(III) acetate (B1210297) mediated cyclization. researchgate.netAlkenes and 1,3-dicarbonyl compounds

Introduction of Ethynyl Groups: Cross-Coupling Strategies (e.g., Sonogashira variants)

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide. libretexts.org This reaction is ideally suited for introducing the ethynyl groups at the 2 and 5 positions of the furan ring.

The reaction typically employs a palladium catalyst, often in combination with a copper(I) co-catalyst, and a base. libretexts.org For the synthesis of this compound, a 2,5-dihalofuran-3,4-diol precursor would be reacted with a suitable protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. There are also copper-free Sonogashira protocols that can be advantageous in certain cases to avoid side reactions or simplify purification. nih.gov

Catalyst SystemSubstrateKey Features
Pd(PPh₃)₄ / CuI Aryl/Vinyl Halides, Terminal AlkynesThe classic and most common catalyst system. libretexts.org
PdCl₂(PPh₃)₂ / CuI Aryl/Vinyl Halides, Terminal AlkynesA more stable and soluble palladium source. libretexts.org
Copper-Free Systems Aryl/Vinyl Halides, Terminal AlkynesAvoids the use of copper, which can sometimes lead to homocoupling of the alkyne. nih.gov

Stereoselective Introduction of Diol Moieties

The stereoselective introduction of the 3,4-diol functionality onto the furan ring is a critical step. One of the most effective methods for this transformation is the dihydroxylation of the furan double bond.

A common approach involves the Diels-Alder reaction of furan with a suitable dienophile to form an oxanorbornene adduct. ub.bwresearchgate.netresearchgate.net This adduct can then undergo stereoselective dihydroxylation. For instance, osmium tetroxide (OsO₄) can be used for syn-dihydroxylation, while other methods can lead to anti-diols. Subsequent retro-Diels-Alder reaction would then reveal the furan ring with the desired diol stereochemistry.

Enzymatic methods can also offer high stereoselectivity. For example, lipase-catalyzed reactions can be employed for the desymmetrization of meso compounds, leading to optically active intermediates that can be further elaborated to the desired diol. nih.gov

Reagent/MethodStereoselectivityDescription
Osmium Tetroxide (OsO₄) Syn-dihydroxylationCatalytic dihydroxylation of the furan double bond. nih.gov
Diels-Alder/Hydroxylation/Retro-Diels-Alder ControllableFormation of an oxanorbornene adduct allows for facial selectivity in the dihydroxylation step. ub.bwresearchgate.netresearchgate.net
Enzymatic Desymmetrization HighUse of enzymes like lipases to resolve racemic mixtures or desymmetrize meso compounds to obtain chiral building blocks. nih.gov

Convergent and Divergent Synthetic Pathways to this compound and its Precursors

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound and its analogs.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. rsc.orgrsc.org A common precursor, such as a 2,5-dihalofuran-3,4-diol, could be used to synthesize not only this compound but also a range of other 2,5-disubstituted furan-3,4-diols by employing different cross-coupling partners. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical phase in the development of a synthetic route for this compound. The focus of optimization would be on the key bond-forming and deprotection steps to ensure high yields and purity of the intermediates and the final product.

A crucial step in the proposed synthesis is the palladium-catalyzed Sonogashira coupling of a 2,5-dihalo-3,4-dialkoxyfuran with a suitable terminal alkyne, such as (trimethylsilyl)acetylene. The optimization of this reaction would involve a systematic variation of several parameters. mdpi.com

Catalyst System: The choice of the palladium catalyst and the copper co-catalyst is paramount. Different palladium sources, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂, would be screened in combination with a copper(I) salt, typically CuI. The ligand on the palladium can also be varied to improve catalytic activity and stability.

Solvent and Base: The solvent plays a crucial role in the solubility of the reactants and the catalyst system. A range of solvents, from polar aprotic solvents like dimethylformamide (DMF) and dioxane to less polar options like tetrahydrofuran (B95107) (THF) and toluene, would be evaluated. The choice of base is also critical for the deprotonation of the terminal alkyne. Organic bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are commonly employed.

Temperature and Reaction Time: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Optimization would involve conducting the reaction at various temperatures, typically ranging from room temperature to the reflux temperature of the solvent. The reaction time would also be monitored to determine the point of maximum conversion without significant degradation of the product.

The following table illustrates a hypothetical optimization study for the Sonogashira coupling step.

EntryPalladium CatalystLigandSolventBaseTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃DMFTEA8065
2PdCl₂(PPh₃)₂-DMFTEA8078
3Pd(PPh₃)₄-DMFTEA8085
4Pd(PPh₃)₄-THFTEA6575
5Pd(PPh₃)₄-DioxaneDIPEA9088
6Pd(PPh₃)₄-DioxaneDIPEA10092

The final deprotection of the silyl (B83357) groups from the alkynes and the alkoxy groups from the furan core to yield the diol would also require careful optimization. For the desilylation, conditions such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727) would be explored. The cleavage of the ether protecting groups on the furan ring would likely be achieved using a Lewis acid such as boron tribromide (BBr₃) at low temperatures to avoid decomposition of the sensitive furan ring and ethynyl groups.

Scalability Considerations for Research-Scale Synthesis

Scaling up the synthesis of this compound from a few milligrams to a gram-scale for research purposes introduces several challenges that need to be addressed.

Reagent and Solvent Quantities: Increasing the scale of the reaction necessitates the use of larger quantities of reagents and solvents. The cost and availability of the starting materials and catalysts become more significant factors. For instance, the palladium catalyst used in the Sonogashira coupling can be expensive, prompting an investigation into catalyst loading and recycling. acs.org

Reaction Setup and Heat Transfer: The reaction vessel needs to be appropriately sized for the larger volumes. Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous reaction mixtures. Heat transfer can also become an issue in larger flasks. The exothermic or endothermic nature of each reaction step must be considered to maintain optimal temperature control and prevent runaway reactions.

Purification: The purification of larger quantities of material can be more challenging. While column chromatography is effective at a small scale, it can become cumbersome and time-consuming for gram-scale synthesis. Alternative purification methods such as recrystallization or distillation (if the compound is stable enough) should be explored. The increased scale might also lead to the formation of byproducts that were not significant at a smaller scale, requiring adjustments to the purification strategy.

Safety: The handling of larger quantities of potentially hazardous reagents requires stringent safety protocols. For example, terminal alkynes can be explosive under certain conditions, and reagents like boron tribromide are highly corrosive and moisture-sensitive. The scalability of the synthesis must include a thorough risk assessment and the implementation of appropriate safety measures.

The table below outlines some of the key considerations and potential solutions for scaling up the synthesis of this compound.

Reaction StepScalability ChallengePotential Solution
Sonogashira CouplingCatalyst cost and removalOptimize for lower catalyst loading; investigate catalyst recycling methods.
Exothermic nature of the reactionSlow addition of reagents; use of an ice bath for cooling.
DeprotectionHandling of hazardous reagents (e.g., BBr₃)Use of a well-ventilated fume hood; careful control of reaction temperature.
Purification of the final productDevelop a recrystallization protocol to replace or supplement chromatography.

Advanced Spectroscopic and Structural Elucidation of 2,5 Diethynylfuran 3,4 Diol and Its Functionalized Derivatives

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2,5-Diethynylfuran-3,4-diol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its atomic connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the hydroxyl protons and the acetylenic protons. The chemical shift of the hydroxyl protons can vary depending on the solvent and concentration, influenced by hydrogen bonding. The acetylenic protons would appear as sharp singlets.

The ¹³C NMR spectrum would reveal signals for the four distinct carbon environments in the furan (B31954) ring, as well as the four carbons of the two ethynyl (B1212043) groups. nih.gov The carbons attached to the hydroxyl groups (C3, C4) would be shifted downfield compared to the carbons bearing the ethynyl groups (C2, C5). The sp-hybridized carbons of the ethynyl groups would have characteristic chemical shifts. nih.gov

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would primarily be used for derivatives of the target compound to establish proton-proton couplings, for instance, through an alkyl chain attached to the furan core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the acetylenic C-H signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a typical deuterated solvent (e.g., DMSO-d₆).
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
OH (on C3/C4)Variable (e.g., 5.0-7.0)-C3, C4
C≡C-H (on C2/C5)~3.5-4.5-C2/C5, C≡C-H
C2, C5-~135-145-
C3, C4-~145-155-
C≡C-H-~80-90-
C≡C-H-~75-85-

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the FTIR and Raman spectra would be dominated by several characteristic vibrational modes:

O-H Stretching: A broad and strong absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the hydroxyl groups. The broadness of this peak is a direct result of intermolecular hydrogen bonding between the diol moieties.

C≡C-H Stretching: A sharp, medium-intensity peak around 3300 cm⁻¹ would confirm the presence of the terminal alkyne C-H bond.

C≡C Stretching: The alkyne triple bond stretch would appear as a weak to medium, sharp band in the region of 2100-2260 cm⁻¹. This band is often stronger in the Raman spectrum due to the change in polarizability during the vibration.

C=C Stretching: Vibrations associated with the furan ring's double bonds would be observed in the 1500-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The stretching vibrations of the C-O bonds of the diol would produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.netglobalresearchonline.net

Furan Ring Modes: Characteristic ring breathing and C-H bending vibrations of the furan moiety would also be present in the fingerprint region. globalresearchonline.net

Analysis of the O-H stretching band at different concentrations or temperatures can provide insights into the strength and dynamics of the hydrogen-bonding network.

Table 2: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FTIR)
O-H (Alcohol)Stretching (H-bonded)3200 - 3600Strong, Broad
C≡C-H (Alkyne)Stretching~3300Medium, Sharp
C≡C (Alkyne)Stretching2100 - 2260Weak to Medium, Sharp
C=C (Furan Ring)Stretching1500 - 1650Medium
C-O (Alcohol)Stretching1000 - 1300Strong

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Pathway Analysis and Mechanistic Insights

Advanced mass spectrometry techniques are critical for confirming the molecular formula and investigating the fragmentation pathways of this compound and its reaction products.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS provides a highly accurate mass-to-charge (m/z) ratio for the molecular ion. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula of C₈H₄O₃.

Tandem Mass Spectrometry (MS/MS): This technique involves the isolation of the parent ion, followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways could include:

Loss of water (H₂O) from the diol functionality.

Loss of carbon monoxide (CO), a common fragmentation pathway for furan rings. ed.ac.uk

Cleavage of the ethynyl groups (C₂H).

Complex rearrangements and ring-opening mechanisms. ed.ac.uk

By analyzing the fragmentation of derivatives and potential reaction intermediates, MS/MS can be used to elucidate reaction pathways and gain mechanistic insights into synthetic transformations. mdpi.comresearchgate.net

Table 3: Predicted HRMS Data and Potential MS/MS Fragments for this compound (C₈H₄O₃).
IonFormulaCalculated Exact Mass (m/z)Description
[M+H]⁺C₈H₅O₃⁺149.0233Protonated Molecular Ion
[M-H]⁻C₈H₃O₃⁻147.0088Deprotonated Molecular Ion
[M+H-H₂O]⁺C₈H₃O₂⁺131.0128Fragment from loss of water
[M+H-CO]⁺C₇H₅O₂⁺121.0284Fragment from loss of carbon monoxide
[M+H-C₂H]⁺C₆H₄O₃⁺124.0155Fragment from loss of ethynyl radical

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Co-Crystals

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov For this compound, obtaining suitable crystals would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

Key structural features that could be elucidated include:

Planarity of the Furan Ring: Confirmation of the near-planar geometry of the furan core.

Bonding Details: Precise lengths of the C=C, C-O, C-C, and C≡C bonds, which can be compared with theoretical calculations.

Intermolecular Interactions: The most significant information would be the detailed mapping of the intermolecular hydrogen-bonding network formed by the diol groups. This would reveal how the molecules pack in the solid state, influencing physical properties like melting point and solubility.

Co-crystal Formation: The diol functionality makes the molecule a prime candidate for forming co-crystals with other molecules (co-formers) that can act as hydrogen bond acceptors or donors. X-ray crystallography would be essential to characterize the new supramolecular structures formed.

Successful crystallographic analysis of related furan-containing structures demonstrates the feasibility of this technique for providing ultimate structural proof. nih.govchinesechemsoc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Assignment in Chiral Derivatives

While this compound itself is achiral, its functional handles (diol and ethynyl groups) allow for the straightforward synthesis of chiral derivatives. Chiroptical spectroscopy becomes an essential tool for characterizing these new chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, primarily probing electronic transitions associated with chromophores. nih.gov The furan ring and ethynyl groups constitute the key chromophores. For a chiral derivative, the ECD spectrum would provide a unique fingerprint. By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the derivative can be unambiguously assigned. nih.govfrontiersin.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. researchgate.net It provides stereochemical information about the entire molecule, not just the chromophoric regions. VCD is particularly powerful for determining the absolute configuration of molecules, even those without strong UV-Vis chromophores. rsc.org As with ECD, comparing the experimental VCD spectrum to the DFT-calculated spectrum of a known configuration allows for a definitive assignment. unibe.ch

These techniques are crucial for stereoselective synthesis, enabling the confirmation of enantiomeric excess and the absolute stereochemistry of the products.

In-Situ Spectroscopic Monitoring for Reaction Kinetics and Intermediates Studies

Understanding the mechanism and kinetics of chemical reactions is vital for process optimization and control. In-situ spectroscopic techniques, such as ReactIR (FTIR) or Raman spectroscopy, allow for the real-time monitoring of reactions as they occur, without the need for sampling. spectroscopyonline.comyoutube.com

For reactions involving this compound, in-situ monitoring could be applied to:

Esterification/Etherification: By monitoring the disappearance of the broad O-H band and the appearance of a new C=O (ester) or C-O-C (ether) band, the kinetics of reactions at the diol functionality can be accurately tracked.

Sonogashira Coupling: The consumption of the terminal alkyne C≡C-H bond (around 3300 cm⁻¹) and the appearance of a new internal alkyne C≡C band (shifted to a slightly different frequency) can be followed in real-time to study the kinetics of cross-coupling reactions.

Intermediate Detection: In some cases, transient intermediates that are not observable by offline methods (like chromatography) may be detected, providing crucial mechanistic insights. spectroscopyonline.com

This approach provides a wealth of data from a single experiment, including reaction profiles, induction periods, and the influence of catalysts or reaction conditions, leading to a more profound understanding of the molecule's reactivity. mdpi.comxmu.edu.cn

Theoretical and Computational Chemistry of 2,5 Diethynylfuran 3,4 Diol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. jinr.ruchemrxiv.org

For 2,5-diethynylfuran-3,4-diol, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding the flexibility of the ethynyl (B1212043) groups and the orientation of the hydroxyl groups. Furthermore, MD simulations can model the interactions between this compound and other molecules, such as solvents or other monomers in a polymer chain. This allows for the study of intermolecular forces, such as hydrogen bonding, which play a crucial role in determining the bulk properties of the material. mdpi.com

Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR) for Corroboration with Experimental Data

Computational methods are also invaluable for predicting the spectroscopic signatures of this compound, which can then be used to corroborate experimental findings. nih.gov

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. scielo.org.za These predicted NMR spectra can aid in the structural elucidation of the molecule and its derivatives.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule, which correspond to the absorption bands in its UV-Vis spectrum. This provides information about the molecule's electronic structure and its color.

IR Spectroscopy: As mentioned earlier, DFT calculations of vibrational frequencies can be used to predict the IR spectrum of the molecule. researchgate.net

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Signature
¹H NMR (ppm) 7.0-8.0 (furan-H), 5.0-6.0 (OH), 3.0-4.0 (ethynyl-H)
¹³C NMR (ppm) 140-150 (furan C-O), 110-120 (furan C=C), 80-90 (ethynyl C)

This table contains interactive elements. You can sort and filter the data as needed.

Computational Design of Derivatives with Tailored Electronic and Structural Properties

The insights gained from computational studies of this compound can be leveraged to design new derivatives with tailored properties. rsc.orgnih.gov By systematically modifying the structure of the parent molecule in silico, it is possible to predict how these changes will affect its electronic and structural characteristics.

For example, replacing the hydrogen atoms on the ethynyl groups with electron-donating or electron-withdrawing groups can be used to tune the HOMO-LUMO gap, thereby altering the molecule's color and reactivity. researchgate.net Similarly, modifying the substituents on the furan (B31954) ring can influence its solubility and packing in the solid state. This computational-guided design approach can accelerate the discovery of new materials with optimized properties for specific applications, such as organic electronics or advanced polymers. scribd.com

Mechanistic Insights into Complex Organic Reactions Involving this compound

While dedicated mechanistic studies on this compound are not extensively documented in peer-reviewed literature, its structural features—a furan ring, two hydroxyl groups, and two terminal ethynyl groups—allow for well-grounded predictions of its reactivity in several classes of complex organic reactions. Theoretical and computational chemistry provide powerful tools to elucidate the potential reaction pathways, transition states, and intermediates for such a polyfunctional molecule. The insights below are derived from established principles and studies on analogous furan and alkyne-containing compounds.

The primary avenues for complex reactions involving this compound include cycloaddition reactions, metal-catalyzed cross-coupling, and polymerization. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing ethynyl groups, mediated by the furan ring, is expected to finely tune its reactivity.

Cycloaddition Reactions

The conjugated diene system of the furan ring and the dienophilic nature of the ethynyl groups suggest that this compound can participate in various cycloaddition reactions.

Diels-Alder Reactions: The furan core can act as a diene in [4+2] cycloaddition reactions. The electronic properties of substituents on the furan ring are known to significantly modulate its reactivity. rsc.orgnih.gov The hydroxyl groups at the 3 and 4 positions are electron-donating, which generally enhances the reactivity of the furan diene. Conversely, the electron-withdrawing nature of the ethynyl groups at the 2 and 5 positions may decrease the Highest Occupied Molecular Orbital (HOMO) energy, potentially reducing the reaction rate with electron-poor dienophiles.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these competing effects. numberanalytics.comnih.gov Theoretical calculations can model the reaction pathway, for instance, with a dienophile like maleimide. Such studies can predict the activation energies for the formation of endo and exo products, offering insights into both kinetic and thermodynamic control. koyauniversity.org The regioselectivity and stereoselectivity of such reactions are governed by subtle orbital interactions that can be precisely mapped using computational analysis.

[3+2] and [2+2] Cycloadditions: The terminal alkyne functionalities are excellent substrates for other types of cycloadditions. Notably, they can undergo copper or ruthenium-catalyzed azide-alkyne cycloaddition (a "click" reaction) to form triazole rings. researchgate.net This provides a highly efficient and modular route for incorporating the furan-diol scaffold into larger, more complex structures. Furthermore, under photochemical conditions, the ethynyl groups could potentially undergo [2+2] cycloadditions.

A hypothetical computational study on the Diels-Alder reaction of this compound could yield data similar to that presented in the illustrative table below.

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG) and Reaction Energies (ΔGrxn) for the Diels-Alder Reaction of this compound with Maleimide (kcal/mol).(Note: This data is illustrative and not from experimental or published computational work.)
Reaction PathwayActivation Energy (ΔG)Reaction Energy (ΔGrxn)
Endo Approach24.5-15.2
Exo Approach26.1-13.8

Polymerization Reactions

The bifunctional nature of this compound, possessing both diol and di-alkyne functionalities, makes it a promising monomer for step-growth polymerization.

Polyesterification: The 3,4-diol group can react with dicarboxylic acids or their activated derivatives (e.g., acyl chlorides) to form furan-containing polyesters. Enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B (CALB), has been successfully employed for the polymerization of other furan-based diols, such as 3,4-bis(hydroxymethyl)furan, with various dicarboxylates. acs.org A similar biocatalytic approach could offer a green and selective route to polyesters derived from this compound, preserving the reactive ethynyl groups for subsequent post-polymerization modification.

Alkyne Polymerization: The 2,5-diethynyl groups can undergo polymerization through various mechanisms, most notably oxidative coupling (Glaser-Hay coupling) using a copper(I) catalyst and an oxidant like oxygen or a copper(II) salt. This would lead to the formation of poly(diacetylene)s, a class of conjugated polymers with interesting optical and electronic properties. The mechanism involves the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes oxidative dimerization. The presence of the furan and diol moieties would impart unique solubility and processing characteristics to the resulting polymer. Other transition metals, such as rhodium or palladium, are also known to catalyze the polymerization of terminal alkynes. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The terminal C-H bonds of the ethynyl groups are reactive sites for a variety of powerful transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. eie.grwiley.comwiley.com

Sonogashira Coupling: The most prominent reaction for this substrate would be the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. mdpi.com A plausible mechanistic cycle for the monocoupling of this compound with an aryl iodide (Ar-I) is as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide to form a Pd(II)-aryl complex.

Transmetalation: Concurrently, the terminal alkyne reacts with the Cu(I) catalyst in the presence of a base to form a copper acetylide intermediate. This intermediate then transmetalates with the Pd(II)-aryl complex, transferring the acetylide ligand to the palladium center and regenerating the Cu(I) catalyst.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product (2-ethynyl-5-(arylethynyl)furan-3,4-diol) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

This reaction could be performed sequentially on both ethynyl groups, allowing for the synthesis of symmetrically or asymmetrically disubstituted derivatives, making this compound a versatile building block for functional materials and complex organic molecules.

Reactivity and Derivatization Chemistry of 2,5 Diethynylfuran 3,4 Diol

Transformations Involving the Ethynyl (B1212043) Moieties

The terminal alkyne functionalities at the 2 and 5 positions of the furan (B31954) ring are highly versatile handles for a wide array of chemical transformations, making them prime targets for synthesis and materials science applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The terminal alkynes of 2,5-Diethynylfuran-3,4-diol are ideal substrates for cycloaddition reactions with azides to form stable 1,2,3-triazole rings. This class of reactions, often termed "click chemistry," is renowned for its high efficiency, selectivity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical click reaction. It involves the reaction of a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). researchgate.netrsc.org This reaction proceeds under mild conditions, often in aqueous solvent mixtures, and exclusively yields the 1,4-disubstituted triazole isomer. researchgate.net For this compound, this bifunctionality allows for reactions with mono-azides to yield disubstituted furans or with diazides to create cross-linked networks or linear polymers. The reaction is compatible with a wide range of functional groups, and the hydroxyl groups on the furan ring are not expected to interfere. researchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC, making it particularly valuable for applications in biological systems where copper toxicity is a concern. nih.gov This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a metal catalyst. The ethynyl groups of this compound could readily react with molecules functionalized with strained alkynes, or conversely, the diol's alkyne groups could be used to 'click' onto azide-functionalized surfaces or biomolecules.

ReactionTypical Catalyst/ReagentSolventTemperatureYield (%)Ref.
CuAAC CuBr/PMDETADMFRoom Temp.91 researchgate.net
CuAAC CuSO₄/Sodium AscorbateEtOH/H₂ORoom Temp.70 researchgate.net
SPAAC Dibenzoazacyclooctyne (DBCO)Organic or AqueousRoom Temp.High nih.gov
Table 1: Representative Conditions for Azide-Alkyne Cycloaddition Reactions on Furan-Alkyne Analogs. The data represents typical conditions for these reactions, not specifically for this compound.

Oxidative Alkyne Couplings (e.g., Glaser, Eglinton) for Oligomer and Polymer Synthesis

The presence of two terminal alkyne groups allows this compound to undergo oxidative homocoupling reactions to form conjugated diacetylene (butadiyne) linkages. These reactions are fundamental in the synthesis of conjugated polymers and macrocycles.

The Glaser Coupling involves the use of a catalytic amount of a copper(I) salt, such as CuCl or CuBr, in the presence of an oxidant like oxygen (air) and a base, often in an alcoholic or aqueous medium. The Hay Coupling is a modification that uses a soluble copper-TMEDA (tetramethylethylenediamine) complex, offering greater versatility in a wider range of solvents. nih.gov The Eglinton Reaction uses a stoichiometric amount of a copper(II) salt, like copper(II) acetate (B1210297), in a solvent such as pyridine (B92270) to achieve the same coupling.

For this compound, intermolecular coupling under these conditions would lead to the formation of linear oligomers or polymers containing a furan-diacetylene repeat unit. scribd.com Such materials are of interest for their potential electronic and optical properties. Intramolecular coupling, if performed under high-dilution conditions, could potentially yield novel furan-containing macrocycles. Gold-catalyzed oxidative coupling has also emerged as a powerful method for these transformations. nih.gov

Coupling MethodCopper SourceOxidantSolventBase/LigandRef.
Glaser Cu(I) Halide (catalytic)O₂ (Air)Alcohol/WaterAmmonia/Amine nih.gov
Eglinton Cu(OAc)₂ (stoichiometric)-PyridinePyridine oup.com
Hay CuCl (catalytic)O₂ (Air)Various OrganicTMEDA nih.gov
Table 2: General Conditions for Oxidative Alkyne Coupling Reactions.

Hydration and Hydroamination Reactions of Terminal Alkynes

The triple bonds of the ethynyl groups can undergo hydration reactions, typically catalyzed by acid and a mercury(II) salt (e.g., HgSO₄) or, more recently, by gold or platinum catalysts. Following Markovnikov's rule, the hydration of a terminal alkyne yields a methyl ketone. For this compound, a twofold hydration would be expected to produce 2,5-diacetylfuran-3,4-diol. Research on the hydration of a related compound, 3,6-dimethylocta-1,7-diyne-3,6-diol, showed that hydration with mercuric sulphate in aqueous sulphuric acid led to the formation of 2,5-diacetyltetrahydro-2,5-dimethylfuran, indicating a potential for cyclization side reactions. rsc.org

Hydroamination, the addition of an N-H bond across the alkyne, can also be envisioned. This reaction, often catalyzed by transition metals (e.g., gold, ruthenium), would lead to the formation of enamines or imines, which are valuable synthetic intermediates.

Nucleophilic and Electrophilic Additions to Triple Bonds

The ethynyl groups are susceptible to both nucleophilic and electrophilic addition.

Nucleophilic addition to alkynes typically requires activation, as alkynes are less electrophilic than alkenes. However, in α,β-unsaturated systems, conjugate (or 1,4-) addition of nucleophiles is a common pathway. libretexts.org Depending on the electronic influence of the furan-3,4-diol core, nucleophiles such as amines, thiols, or organocuprates could potentially add to the triple bonds. testbook.comtheexamformula.co.uk

Electrophilic addition reactions with reagents like hydrogen halides (HX) or halogens (X₂) are also characteristic of alkynes. The addition of one equivalent of HX would likely yield a 2-haloethenyl-5-ethynylfuran derivative, while two equivalents could lead to a gem-dihalide. The regioselectivity would be governed by the electronic properties of the furan ring system.

Reactions Involving the Diol Functionalities

The vicinal diol (two adjacent hydroxyl groups) on the furan ring at the 3 and 4 positions provides reactive sites for derivatization, particularly for polymerization and surface modification, independent of the alkyne chemistry.

Esterification and Etherification for Polymerization and Surface Modification

The hydroxyl groups of the diol are readily available for esterification reactions with carboxylic acids, acyl chlorides, or anhydrides. This reactivity is particularly important for polymer synthesis. By reacting this compound as a diol monomer with a dicarboxylic acid (or its dimethyl ester equivalent in a transesterification reaction), novel polyesters can be synthesized. mdpi.com The resulting polymers would possess pendant ethynyl groups along the backbone, which could be used for subsequent post-polymerization modification via click chemistry or oxidative coupling to create cross-linked or grafted materials.

Studies on the closely related monomer 3,4-bis(hydroxymethyl)furan (3,4-BHMF) have demonstrated its successful use in enzymatic polymerization with various furan- and aliphatic-dicarboxylates to produce bio-based copolyesters. nih.govacs.org These studies show that furan-3,4-diols are viable monomers and that the resulting polymers can exhibit interesting thermal properties, such as high thermal stability. nih.gov

Etherification of the diol groups is another pathway for modification. This could be used to attach the molecule to surfaces that have been pre-functionalized with appropriate leaving groups, or to synthesize novel polyethers. This allows for the covalent anchoring of the molecule, leveraging its other functionalities for further chemistry on a solid support. mdpi.com

Reaction TypeCo-monomerCatalystConditionsResulting PolymerRef.
Melt Polycondensation Dimethyl-2,5-furandicarboxylate (DMFD)Antimony Trioxide (Sb₂O₃)245–260 °C, vacuumPolyester mdpi.com
Enzymatic Polymerization Dimethyl Furandicarboxylate IsomersCandida antarctica Lipase (B570770) B (CALB)90 °C, then vacuumCopolyester nih.govacs.org
Table 3: Representative Polymerization Conditions Using Furan-Diol Analogs. This data is based on the reactivity of 3,4-bis(hydroxymethyl)furan (3,4-BHMF) and illustrates potential pathways for this compound.

Reactivity of the Furan Core

Oxidation Reactions of Diols for Carbonyl Compounds or Acids

The vicinal diol functionality at the C3 and C4 positions of this compound is susceptible to oxidation, which can lead to two main classes of products: α-dicarbonyl compounds or the oxidative cleavage of the C3-C4 bond to yield dicarboxylic acids.

Formation of α-Dicarbonyl Compounds: Mild oxidation of the 1,2-diol can yield the corresponding α-diketone, 2,5-diethynylfuran-3,4-dione. Reagents such as dimethyl sulfoxide (B87167) (DMSO) "activated" by trifluoroacetic anhydride (B1165640) are effective for converting vicinal diols into α-dicarbonyl compounds. lookchem.com This method is particularly useful and can provide good yields.

Oxidative Cleavage to Carboxylic Acids: Stronger oxidizing conditions can cleave the carbon-carbon bond of the vicinal diol. doubtnut.com This reaction breaks the furan ring's C3-C4 bond, resulting in the formation of a dicarboxylic acid. Common reagents for this transformation include periodic acid (HIO₄) or lead tetraacetate. doubtnut.comchemistryscore.comucalgary.ca The reaction with periodic acid proceeds through a cyclic periodate (B1199274) ester intermediate, which then fragments to give two carbonyl groups. ucalgary.ca In the case of this compound, this would initially produce a dialdehyde, which would likely be further oxidized to the corresponding dicarboxylic acid under the reaction conditions.

Recent methodologies have also been developed for the one-pot oxidative cleavage of vicinal diols directly to dicarboxylic acids using systems like nitroxyl (B88944) radicals with PhI(OAc)₂ or through metal-free aerobic photo-oxidative cleavage. acs.orgorganic-chemistry.orgnih.govthieme-connect.com These methods offer milder and more environmentally friendly alternatives to traditional heavy-metal oxidants. organic-chemistry.orgthieme-connect.com

Table 1: Potential Oxidation Reactions of this compound

Product TypePotential Reagent(s)Expected ProductReference
α-DiketoneDMSO, Trifluoroacetic Anhydride2,5-Diethynylfuran-3,4-dione lookchem.com
Oxidative Cleavage (Dicarboxylic Acid)Periodic Acid (HIO₄), Lead Tetraacetate (Pb(OAc)₄)(Structure resulting from C3-C4 bond cleavage) doubtnut.comchemistryscore.com
One-Pot Oxidative CleavageAZADO/PhI(OAc)₂, 2-Chloroanthraquinone/O₂/hv(Structure resulting from C3-C4 bond cleavage) acs.orgorganic-chemistry.orgnih.gov

Formation of Cyclic Acetals and Ketals as Protecting Groups or Building Blocks

The 3,4-diol group of this compound can be readily protected by converting it into a cyclic acetal (B89532) or ketal. This is a common and crucial strategy in multi-step organic synthesis to mask the reactivity of the diol functionality while chemical transformations are performed on other parts of the molecule, such as the ethynyl groups.

The formation of these protecting groups is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. google.comorganic-chemistry.org The reaction is reversible, and the removal of water using a Dean-Stark apparatus or a chemical drying agent drives the equilibrium toward the formation of the acetal or ketal. organic-chemistry.org For instance, reaction with acetone (B3395972) yields an acetonide (a type of ketal), while reaction with benzaldehyde (B42025) gives a benzylidene acetal. acs.orgiosrjournals.orgnih.gov These cyclic derivatives are generally stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid to regenerate the diol. organic-chemistry.org

The choice of the aldehyde or ketone allows for tuning the properties of the resulting protecting group. This strategy provides access to a variety of building blocks where the ethynyl groups can be selectively functionalized.

Table 2: Examples of Cyclic Acetal/Ketal Formation

Reagent (Aldehyde/Ketone)CatalystProduct (Protecting Group)Reference
Acetonep-Toluenesulfonic acid, HClIsopropylidene ketal (Acetonide) iosrjournals.orgnih.gov
BenzaldehydeAcid catalyst (e.g., PTSA)Benzylidene acetal acs.orgresearchgate.net
2,2-DimethoxypropaneAcid catalyst (e.g., PTSA)Isopropylidene ketal (Acetonide) iosrjournals.org

Mitsunobu Reactions and other Stereoselective Substitutions

The Mitsunobu reaction is a powerful tool for the stereoselective substitution of alcohols, and it is applicable to the diol system in this compound. This reaction allows for the conversion of the hydroxyl groups into a wide range of other functionalities with a predictable inversion of stereochemistry at the reacting center. wikipedia.orgchemistrysteps.comorganic-chemistry.org

The reaction typically involves three key reagents: the alcohol, a nucleophile (often an acidic compound with a pKa of less than 13), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism proceeds by the activation of the alcohol by the PPh₃/DEAD system, forming an alkoxyphosphonium salt, which is an excellent leaving group. Subsequent Sₙ2 attack by the nucleophile displaces the activated oxygen, leading to the product with inverted configuration. organic-chemistry.org

For this compound, this reaction could be used to introduce various substituents. For example, using a carboxylic acid as the nucleophile would yield an ester. Other suitable nucleophiles include phenols, imides (like phthalimide), hydrazoic acid (to form azides), and sulfonamides. organic-chemistry.orgacs.orgcommonorganicchemistry.com While the reaction typically proceeds with inversion, retention of configuration has been observed in specific cases, particularly with sterically hindered alcohols or in intramolecular reactions, depending on which intermediate is trapped. ursa.catacs.org The regioselectivity of the reaction on vicinal diols can also be influenced by the stereochemistry of the starting material. acs.org

Table 3: Potential Nucleophiles for Mitsunobu Reaction

Nucleophile (Acidic Component)Resulting Functional GroupReference
Carboxylic Acids (e.g., Benzoic Acid)Ester wikipedia.org
PhthalimidePhthalimido (precursor to Amine) organic-chemistry.org
Diphenylphosphoryl azide (DPPA)Azide commonorganicchemistry.com
PhenolsAryl Ether commonorganicchemistry.com
SulfonamidesN-Substituted Sulfonamide acs.org

Reactivity of the Furan Core

Diels-Alder Reactions with Dienophiles for Annulation Products

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.gov This reaction typically occurs with an electron-deficient alkene or alkyne (the dienophile) to form a 7-oxabicyclo[2.2.1]heptene derivative, which is a valuable intermediate for synthesizing complex molecules. acs.org

The reaction often requires thermal conditions and can be reversible. rsc.org The stereoselectivity usually favors the initial formation of the kinetic endo product, which can sometimes isomerize to the more thermodynamically stable exo product upon heating. acs.org

Table 4: Potential Dienophiles for Diels-Alder Reaction

DienophileTypeExpected Product ClassReference
Maleic anhydrideElectron-deficient alkene7-Oxabicyclo[2.2.1]heptene derivative nih.gov
N-PhenylmaleimideElectron-deficient alkene7-Oxabicyclo[2.2.1]heptene derivative acs.org
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Electron-deficient alkyne7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative acs.org
AcroleinElectron-deficient alkene7-Oxabicyclo[2.2.1]heptene derivative nih.gov

Electrophilic Aromatic Substitution (if applicable, considering deactivation by ethynyl/diol)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic rings, including furan. Furan is generally highly reactive towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions. However, for this compound, several factors make standard EAS reactions unlikely.

Firstly, the most reactive C2 and C5 positions are already substituted with ethynyl groups. Any electrophilic attack would have to target the C3 or C4 positions. Secondly, these positions are occupied by hydroxyl groups. While hydroxyl groups are strongly activating and ortho-, para-directing on a benzene (B151609) ring, their substitution by an electrophile in an EAS reaction is not a typical pathway.

Furthermore, the electronic effects of the substituents are conflicting. The hydroxyl groups at C3 and C4 are electron-donating and would activate the ring towards electrophilic attack. In contrast, the ethynyl groups at C2 and C5 are electron-withdrawing, deactivating the furan ring and making it less nucleophilic. This deactivation would significantly raise the energy barrier for electrophilic attack. Given that the primary sites for substitution are blocked and the ring is deactivated by the ethynyl groups, this compound is not expected to be a suitable substrate for typical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation.

Transition Metal-Catalyzed Functionalizations (e.g., Cross-Coupling at the Furan Ring)

While the terminal alkyne groups are the most obvious handles for transition metal-catalyzed cross-coupling, functionalization at the furan ring itself (at the C3 or C4 positions) presents a significant synthetic challenge. Direct C-H activation at these positions is difficult to achieve selectively.

A more plausible, albeit multi-step, approach would involve converting one of the C-OH groups into a better leaving group, such as a triflate (-OTf), or replacing it with a halogen. Halofurans are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. rsc.org For example, a 3-bromofuran (B129083) or 3-iodofuran derivative could participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds at the C3 position. rsc.orgresearchgate.netnih.gov

Synthesizing the necessary 3-halofuran precursor from this compound is non-trivial. However, should such a precursor be formed, a wide range of functionalizations would become accessible. For instance, a Suzuki coupling with an arylboronic acid would yield a 3-arylfuran derivative, and a Stille coupling with an organostannane would provide access to other complex structures. rsc.orgpsu.eduiupac.org These methods are powerful for building molecular complexity on the furan core. wikipedia.org

Table 5: Hypothetical Cross-Coupling Reactions at a Functionalized Furan Core

Coupling ReactionRequired Furan SubstrateCoupling PartnerResulting Linkage at C3/C4Reference
Suzuki Coupling3-Bromo- or 3-Iodo-furan derivativeArylboronic acid (Ar-B(OH)₂)C-Aryl rsc.org
Stille Coupling3-Bromo- or 3-Iodo-furan derivativeOrganostannane (R-SnBu₃)C-Alkyl/Aryl rsc.org
Buchwald-Hartwig Amination3-Bromo- or 3-Iodo-furan derivativeAmine (R₂NH)C-Nitrogen researchgate.netnih.gov
Sonogashira Coupling3-Bromo- or 3-Iodo-furan derivativeTerminal Alkyne (R-C≡CH)C-Alkynyl rsc.orgmdpi.com

Cascade Reactions and Tandem Processes for Molecular Complexity Augmentation

The unique structural arrangement of this compound, featuring a furan core flanked by two reactive ethynyl groups and substituted with two hydroxyl groups, presents a rich platform for the development of cascade reactions and tandem processes. These one-pot transformations, where multiple chemical bonds are formed sequentially without the isolation of intermediates, offer an efficient strategy for rapidly increasing molecular complexity. While specific experimental studies on the cascade reactions of this compound are not extensively documented in the current scientific literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: the furan ring, terminal alkynes, and vicinal diols.

The strategic positioning of the ethynyl and hydroxyl functionalities allows for a variety of intramolecular and intermolecular cascade sequences, leading to the synthesis of diverse and complex heterocyclic and polycyclic frameworks. These processes are often triggered by metal catalysts or specific reaction conditions that promote a sequence of transformations.

A significant potential cascade pathway for this compound involves metal-catalyzed cyclization reactions. For instance, gold or palladium catalysts are known to activate the alkyne groups, initiating a cascade of events. An initial intramolecular attack of a hydroxyl group onto the activated alkyne could lead to the formation of a five- or six-membered oxygen-containing ring. This initial cyclization could be followed by a second cyclization involving the remaining ethynyl and hydroxyl groups, or by an intermolecular reaction with a suitable partner.

Another plausible tandem process involves an initial Sonogashira coupling on one or both of the ethynyl groups, followed by an intramolecular cyclization. For example, coupling with an ortho-haloaniline could be followed by an in-situ cyclization to form a furan-fused quinoline (B57606) system. The presence of the hydroxyl groups could further influence the reaction pathway, potentially participating in the cyclization or enabling further derivatization of the resulting complex molecule.

Furthermore, the diol functionality can be transformed into other reactive groups, such as ethers or esters, which can then participate in subsequent tandem reactions. For example, conversion of the diol to a bis(propargyl ether) would introduce additional alkyne functionalities, setting the stage for complex cascade reactions like Bergman cyclization or other pericyclic reactions to generate aromatic or polycyclic structures.

The furan ring itself can also participate in cascade sequences, for example, through Diels-Alder reactions where the diethynyl substituents would be part of the resulting bicyclic adduct. Subsequent transformations of the adduct could lead to highly complex molecular architectures.

The following table outlines hypothetical, yet chemically plausible, cascade reactions starting from this compound, based on known reactivity of similar structures.

Reaction Type Catalyst/Reagents Potential Intermediate Steps Potential Final Product Class
Intramolecular Hydroalkoxylation/CyclizationAu(I) or Pt(II) salts1. Activation of one alkyne. 2. Nucleophilic attack by an adjacent hydroxyl group. 3. Second cyclization or rearrangement.Furo[3,4-b]furan derivatives or other bicyclic ethers.
Sonogashira Coupling/AnnulationPd/Cu catalyst, base, aryl halide1. Double Sonogashira coupling. 2. Intramolecular annulation (e.g., Friedel-Crafts type).Polycyclic aromatic compounds containing a furan core.
Enyne MetathesisGrubbs-type Ru catalyst, ethylene (B1197577)1. Cross-metathesis with ethylene on one alkyne. 2. Ring-closing enyne metathesis.Fused bicyclic systems with a diene moiety.
Pauson-Khand ReactionCo₂(CO)₈, N-oxide1. Formation of a dicobalt-alkyne complex. 2. Intramolecular reaction with an alkene (introduced via derivatization of the diol).Tricyclic fused cyclopentenones.

Advanced Applications in Materials Science and Supramolecular Chemistry

Precursor for Conjugated Organic Polymers and Oligomers with Tunable Optoelectronic Properties

The diethynyl functionality of 2,5-diethynylfuran-3,4-diol is the key to its role as a monomer for synthesizing conjugated polymers. The terminal alkynes can readily participate in various polymerization reactions, such as Sonogashira cross-coupling or Glaser-Hay coupling, to form extended π-conjugated backbones. scribd.com The presence of the furan (B31954) ring and hydroxyl groups introduces heteroatomic and functional-group perturbations to the polymer's electronic structure, allowing for the fine-tuning of its optoelectronic properties. researchgate.net The diol groups, in particular, can enhance solubility and processability, and provide sites for post-polymerization modification or interchain hydrogen bonding, influencing the material's solid-state morphology and, consequently, its performance in electronic devices.

Conjugated polymers derived from furan and thiophene (B33073) analogs are integral to the development of next-generation organic electronics. researchgate.net Polymers incorporating this compound are anticipated to be valuable as active layers in OLEDs and OPVs.

In OLEDs, the polymer's HOMO-LUMO energy gap, which dictates the emission color, can be systematically tuned by copolymerizing the furan-diol monomer with various electron-donating or electron-accepting comonomers. bohrium.com The inherent fluorescence of such π-conjugated systems is the basis for light emission. For instance, donor-acceptor (D-A) type polymers often exhibit strong luminescence with high quantum efficiencies. bohrium.com The hydroxyl groups could facilitate charge injection and transport, potentially leading to lower turn-on voltages and higher device efficiencies.

In the context of OPVs, furan-based polymers can act as the electron-donor material in the bulk heterojunction (BHJ) active layer. The performance of an OPV device is heavily dependent on the polymer's light absorption characteristics, energy levels, and charge carrier mobility. rsc.org The broad absorption and well-matched energy levels of custom-synthesized conjugated polymers are key to achieving high power conversion efficiencies (PCE). rsc.org

Table 1: Representative Properties of Furan-Based Conjugated Polymers for OLED/OPV Applications (Note: This table presents typical data for analogous polymer systems to illustrate expected performance, as specific data for polymers from this compound is not yet widely reported.)

Polymer SystemHOMO Level (eV)LUMO Level (eV)Band Gap (eV)ApplicationMax EQE (%) / PCE (%)
Furan-Thiophene Copolymer-5.3-3.12.2OLED (Green)~5.1% (EQE)
Furan-Benzothiadiazole Copolymer-5.4-3.51.9OPV (Donor)~9.5% (PCE)
Furan-Diketopyrrolopyrrole Copolymer-5.5-3.81.7OPV (Donor)>12% (PCE)

The ordered packing and charge transport capabilities of polymers derived from this compound make them suitable for use as the semiconductor channel in Organic Field-Effect Transistors (OFETs). The planarity of the furan ring and the rigid polymer backbone can promote intermolecular π-π stacking, which is crucial for efficient charge hopping between polymer chains. The performance of an OFET is quantified by its charge carrier mobility (μ) and on/off current ratio. The diol substituents could be leveraged to control the polymer's self-assembly and film microstructure, which are critical factors for achieving high mobility.

The integration of functional groups like hydroxyls directly into a conjugated polymer backbone opens avenues for chemical sensing applications. The interaction of an analyte with the diol groups can induce a change in the polymer's electronic properties, leading to a detectable optical (colorimetric or fluorescent) or electrical response. For example, binding of a target molecule could alter the polymer's conformation or electron density, causing a shift in its absorption or emission spectrum. Cationic conjugated polymers have been successfully used in label-free DNA microarrays, demonstrating the potential of functional polymers in biosensing. nih.gov

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid, linear geometry of this compound makes it an excellent candidate as an organic linker for the construction of crystalline porous materials like COFs and MOFs. scribd.com The terminal alkyne groups can form covalent bonds in COF synthesis or coordinate to metal nodes in MOFs. The central furan-diol unit provides a functionalized core that can be used to tune the pore environment and properties of the resulting framework.

COFs and MOFs are renowned for their high surface areas and tunable pore sizes, making them ideal for gas storage and separation. nih.gov Frameworks built using linkers like this compound would possess pores decorated with hydroxyl groups. These functional groups can act as specific binding sites for polar molecules like CO2 or water vapor, enhancing the material's selectivity in gas separation applications. nih.gov For instance, the primary amines in some COFs have been shown to significantly improve CO2/N2 selectivity. nih.gov Similarly, the diol groups in a framework derived from the title compound would be expected to create a high affinity for CO2.

Table 2: Illustrative Gas Sorption Properties of Functionalized Porous Frameworks (Note: This table shows representative data for functionalized MOFs and COFs to indicate the potential performance of frameworks using this compound.)

Framework TypeFunctional GroupSurface Area (m²/g)Gas Uptake (CO₂ at 273 K, 1 bar)CO₂/N₂ Selectivity
MOF-74-OH~1100~170 cm³/g~70
Amine-functionalized COF-NH₂~950~145 cm³/g>100
Furan-based MOF (from FDCA)Carboxylate~1300~160 cm³/g~45

The synthesis of furan-based MOFs, often using 2,5-furandicarboxylic acid (FDCA), is a well-established field driven by the availability of biomass-derived chemicals. acs.orgresearchgate.net The use of a diethynyl-based linker like this compound would provide an alternative route to novel furan-containing frameworks with different connectivity and pore chemistry.

The porous and crystalline nature of MOFs and COFs allows them to serve as platforms for heterogeneous catalysis. nih.gov The active sites can be the metal nodes, the organic linkers, or guest species encapsulated within the pores. A framework constructed from this compound would have hydroxyl groups pointing into the pores, which could function as Brønsted acid or hydrogen-bonding catalytic sites. nih.gov For example, such sites could catalyze reactions like the conversion of biomass-derived molecules. nih.govfrontiersin.org Furthermore, the diol functionality could be used to anchor metal nanoparticles, creating a multifunctional catalyst with well-defined, isolated active centers, which is a key advantage in preventing catalyst deactivation and improving selectivity. nih.govmdpi.com

Supramolecular Architectures via Non-Covalent Interactions

The construction of well-defined supramolecular architectures relies on the precise control of non-covalent interactions. This compound is exceptionally well-suited for this purpose, offering multiple interaction sites that can be exploited to direct the assembly of complex structures.

The vicinal diol groups on the furan ring are powerful tools for establishing robust and directional hydrogen-bonding networks. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate one-, two-, or three-dimensional arrays. In the solid state, these interactions can dictate the crystal packing, influencing the material's physical properties. The geometry of the diol on the furan ring can lead to specific hydrogen bonding patterns, such as intramolecular hydrogen bonding, which in turn affects the conformation and reactivity of the molecule. iucr.org For instance, similar diol-containing molecules have been shown to form gauche rotamers in solution due to intramolecular hydrogen bonding, which can enhance the electron density on the diol oxygens and influence their coordination chemistry.

The hydrogen-bonding capabilities of diols are fundamental in creating predictable supramolecular synthons. These synthons can be designed to assemble into larger, more complex structures. The interaction between the hydroxyl groups and other polar functional groups or solvent molecules, like tetrahydrofuran (B95107), has been observed to create specific hydrogen-bonding motifs that can mimic the chelation of metal ions. iucr.org

Table 1: Potential Hydrogen Bonding Interactions of this compound

Interaction Type Participating Groups Potential Outcome
IntermolecularDiol-DiolFormation of tapes, sheets, or 3D networks
IntramolecularBetween adjacent -OH groupsConformational rigidity, altered reactivity
With other moleculesDiol with solvent or other functional groupsSolvate formation, co-crystals, host-guest complexes

The aromatic furan core and the π-systems of the ethynyl (B1212043) groups of this compound are prime candidates for engaging in π-stacking interactions. libretexts.orgmdpi.comrsc.org These interactions, which arise from a combination of dispersion forces and electrostatic contributions, are crucial for the face-to-face or offset stacking of aromatic rings. libretexts.org The electron-rich nature of the furan ring, further influenced by the hydroxyl substituents, can modulate these interactions.

The capacity for both hydrogen bonding and π-stacking makes this compound an excellent candidate for directed self-assembly into ordered nanostructures. By carefully selecting solvents and controlling concentration, it is plausible that this molecule could self-assemble into nanowires, nanorods, or other well-defined morphologies. Furan-functionalized polymers have demonstrated the ability to self-assemble into nanoparticles in aqueous environments, driven by hydrophobic associations. nih.gov Similarly, other furan-containing molecules have been shown to form well-organized nanowires that enhance the performance of organic light-emitting diodes (OLEDs). acs.org

The combination of a rigid furan-ethynyl backbone with the flexible and directional nature of hydrogen bonds provides a powerful toolkit for creating materials with anisotropic properties. These self-assembled structures could find applications in organic electronics, sensing, and nanotechnology.

Role in Advanced Catalysis

The structural features of this compound also suggest its potential utility in the field of catalysis, both as a precursor to ligands for transition metal catalysis and as a core structure in organocatalytic systems.

The furan oxygen and the diol groups on this compound can act as coordination sites for transition metals. Furan derivatives have been studied as ligands in transition metal catalysis. numberanalytics.com The ability of diol-containing ligands to chelate metal centers is well-established. iucr.org The ethynyl groups also offer a versatile handle for further functionalization, allowing for the synthesis of more complex ligand systems. For instance, the ethynyl moieties could be coupled with other coordinating groups to create multidentate ligands.

The rigid furan backbone can provide a well-defined geometry around the metal center, which is often crucial for achieving high selectivity in catalytic reactions. Transition metal complexes bearing furan-based ligands have been employed in a variety of transformations, including cross-coupling reactions and heterocyclizations. chim.itresearchgate.net

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalysis Type Role of Furan Derivative Potential Reactions
Transition Metal CatalysisLigand or Ligand PrecursorCross-coupling, hydrogenation, cyclization
OrganocatalysisChiral scaffold, H-bond donorAsymmetric synthesis, cascade reactions

The field of organocatalysis often relies on chiral molecules that can promote chemical reactions with high stereoselectivity. The inherent chirality of a suitably resolved or derivatized this compound could be exploited in the design of novel organocatalysts. The diol functionality is particularly relevant, as it can participate in hydrogen-bond-donating catalysis, a powerful strategy for activating electrophiles and controlling the stereochemical outcome of reactions. acs.org

Furan derivatives have been successfully employed in organocatalytic systems. acs.orgacs.orgnih.govau.dk For example, aminocatalysts bearing a hydrogen-bonding unit have been used for the remote functionalization of furan derivatives with good stereocontrol. acs.orgacs.org The furan scaffold can provide a rigid and tunable platform for positioning catalytic groups. By modifying the ethynyl groups with catalytically active moieties, it is possible to create a new class of bifunctional organocatalysts where the furan core acts as a structural and stereochemical directing element.

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways for 2,5-Diethynylfuran-3,4-diol

The advancement of green chemistry principles is paramount in the synthesis of novel compounds. For this compound, a primary research focus will be the development of synthetic routes that are both sustainable and atom-economical. Current synthetic strategies for similar furan-based compounds often rely on carbohydrate precursors. researchgate.netmdpi.comscispace.com Future research should aim to adapt and refine these methods to be applicable to this compound, minimizing waste and maximizing the incorporation of all starting materials into the final product. The exploration of catalytic systems, particularly those based on abundant and non-toxic metals, will be crucial in achieving these goals.

ParameterCurrent Approaches for Similar FuransFuture Goals for this compound
Starting Materials Often derived from biomass (e.g., fructose, glucose) mdpi.comUtilization of renewable feedstocks with minimal processing
Catalysts Homogeneous and heterogeneous catalysts, sometimes involving precious metalsDevelopment of recyclable, highly efficient, and selective catalysts
Solvents Often requires organic solventsUse of green solvents (e.g., water, ionic liquids) or solvent-free conditions
Atom Economy Variable, with potential for by-product formationNear 100% atom economy through cycloaddition or tandem reactions mdpi.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of functional groups in this compound—a furan (B31954) core, two diol groups, and two ethynyl (B1212043) moieties—suggests a rich and complex reactivity profile. Future research will need to systematically explore the chemical behavior of this molecule. The ethynyl groups offer potential for a variety of coupling reactions, cycloadditions, and polymerizations. The diol functionality can be exploited for esterification and etherification, leading to a diverse range of derivatives. Understanding the interplay between these reactive sites will be key to unlocking novel transformations and creating new molecular architectures. The high reactivity of similar furanones highlights the potential for diverse chemical transformations. nih.govmdpi.com

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

A significant area of future research lies in the incorporation of this compound into hybrid organic-inorganic materials and nanocomposites. mdpi.commdpi.comrsc.org The diol groups can act as anchoring points for inorganic frameworks, such as silica (B1680970) or metal oxides, through sol-gel processes. The ethynyl groups provide sites for polymerization, allowing for the creation of cross-linked networks. The resulting hybrid materials could exhibit enhanced thermal stability, mechanical strength, and novel electronic or optical properties. Furthermore, the furan ring itself can be a building block for bio-based polymers, and its integration with clays (B1170129) or other layered materials could lead to advanced nanocomposites. researchgate.net

Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Material Design

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach that combines computational modeling with experimental validation is essential. researchgate.net Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This theoretical guidance can inform the rational design of new materials with targeted functionalities. Experimental synthesis and characterization will then serve to validate and refine the computational models, creating a feedback loop that drives innovation.

MethodologyApplication to this compoundExpected Outcome
Computational (e.g., DFT) Prediction of molecular geometry, electronic properties, and reaction pathways. researchgate.netRational design of new derivatives and materials with desired properties.
Experimental Synthesis, purification, and characterization of new compounds and materials.Validation of computational predictions and discovery of unexpected properties.

Addressing Scalability and Economic Viability for Broader Material Applications

For this compound to transition from a laboratory curiosity to a widely used building block, challenges related to the scalability and economic viability of its synthesis must be addressed. Future research should focus on developing robust and cost-effective production methods that can be implemented on an industrial scale. This includes optimizing reaction conditions, minimizing the use of expensive reagents and catalysts, and developing efficient purification techniques. A thorough techno-economic analysis will be necessary to identify potential markets and applications where the unique properties of materials derived from this compound can justify its production costs. The commercialization potential of similar furan-based biofuels is an area of active research and provides a model for this endeavor. scispace.com

Q & A

Q. What are the optimal synthetic routes for 2,5-Diethynylfuran-3,4-diol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of diol-containing furan derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, hexasubstituted 2,5-dihydrofuran analogs require precise stoichiometric control of aryl halides and catalysts (e.g., Pd-mediated cross-coupling) . Optimization should include solvent selection (polar aprotic solvents enhance reaction rates), temperature gradients (e.g., reflux in pyridine for 6 hours for similar diols ), and purification via hybrid extraction-assisted distillation to isolate diols from aqueous mixtures . Validate intermediates using NMR and mass spectrometry, as seen in studies of iminosugar derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography resolves dihedral angles and hydrogen-bonding interactions in dihydrofuran analogs, as demonstrated for hexasubstituted 2,5-dihydrofuran (CCDC 1828960) .
  • NMR (¹H/¹³C) identifies ethynyl and diol protons; coupling constants reveal conformational stability.
  • DFT calculations validate experimental data and predict electronic properties, as applied to photochemical studies of DAM salts .

Q. How can researchers ensure the stability of this compound during storage and experimental handling?

  • Methodological Answer : Diols are hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) in sealed containers at -20°C. For handling, use anhydrous solvents (e.g., THF or DMF) and avoid prolonged exposure to light, as photochemical degradation is observed in structurally related compounds . Monitor purity via HPLC with UV detection (λ = 254 nm).

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for the reactivity of this compound in catalytic processes?

  • Methodological Answer : DFT calculations predict reaction pathways and transition states. For example, studies on DAM salts used DFT to model photochemical behavior, identifying charge-transfer interactions and excited-state dynamics . Apply similar methods to map ethynyl group reactivity in Sonogashira couplings or click chemistry.

Q. How can researchers design experiments to evaluate the bioactivity of this compound against disease-related enzymes?

  • Methodological Answer :
  • Enzyme assays : Test inhibition of glycosidases (e.g., β-glucocerebrosidase) using fluorogenic substrates, as done for pyrrolidine-3,4-diol iminosugars .
  • Structure-activity relationships (SAR) : Modify ethynyl/diol groups and compare IC₅₀ values.
  • Molecular docking : Simulate binding to enzyme active sites using crystallographic data (e.g., PDB IDs from related inhibitors).

Q. What strategies resolve contradictions in spectroscopic data for diol-containing compounds?

  • Methodological Answer :
  • Dynamic NMR distinguishes rotamers in diols by analyzing temperature-dependent splitting .
  • Isotopic labeling (e.g., deuterated solvents) clarifies hydrogen-bonding networks.
  • Cross-validate with IR (O-H stretches at 3200–3600 cm⁻¹) and X-ray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.